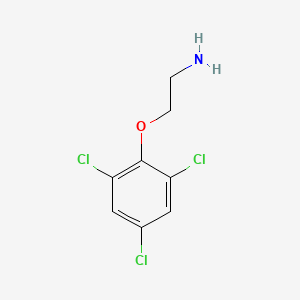
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
The compound “1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one” contains a piperazine ring, which is a common feature in many bioactive compounds. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors such as dopamine, serotonin, and GABA receptors .
Mode of Action
This can result in a variety of effects depending on the specific target and the nature of the interaction .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. If it does interact with neurotransmitter receptors as suggested above, it could potentially influence pathways related to neurotransmission and neuronal signaling .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it does act on neurotransmitter receptors, it could potentially influence neuronal activity and neurotransmission, with potential effects on mood, cognition, or other neurological functions .
Méthodes De Préparation
The synthesis of 1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the reductive amination of 4-methyl-2-phenylpiperazine with prop-2-en-1-one. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.
Applications De Recherche Scientifique
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic applications, including antibacterial, antifungal, and antipsychotic agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological targets and pathways.
Industrial Applications: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various chemical processes.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one can be compared with other piperazine derivatives, such as:
1-(4-Benzylpiperazin-1-yl)prop-2-en-1-one: This compound has similar structural features but differs in the substitution pattern on the piperazine ring.
1-(4-Fluorophenyl)piperazin-1-yl)prop-2-en-1-one: The presence of a fluorine atom in this compound enhances its binding affinity to certain receptors, leading to distinct pharmacological effects.
1-(4-Chlorophenyl)piperazin-1-yl)prop-2-en-1-one: The chlorine substitution in this compound alters its chemical reactivity and biological activity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Propriétés
IUPAC Name |
1-(4-methyl-2-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(2)11-13(16)12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNPZMSZJDJSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2715030.png)

![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)


![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/new.no-structure.jpg)

![3-(3-BROMOPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2715042.png)



![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)
![4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one](/img/structure/B2715050.png)
![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)
